An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline
An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant biological context, presenting data in a clear and accessible format for researchers.
Synthetic Strategy
The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline is typically achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, 5,6,7,8-tetrahydroquinazolin-4(3H)-one, via a condensation reaction. The subsequent step is a chlorination reaction that yields the final product.
Caption: Overall synthetic workflow for 4-Chloro-5,6,7,8-tetrahydroquinazoline.
Experimental Protocols
Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one (Precursor)
The formation of the tetrahydroquinazolinone core is achieved through the condensation of cyclohexanone with urea. This reaction is a variation of the Biginelli reaction, which is a well-established method for the synthesis of dihydropyrimidinones. While a specific, high-yielding protocol for this exact transformation can be elusive in literature, a plausible and effective method involves the reaction of 2-(ethoxymethylene)cyclohexanone with urea. The intermediate, 2-(ethoxymethylene)cyclohexanone, is readily prepared from cyclohexanone.
Step 1: Synthesis of 2-(ethoxymethylene)cyclohexanone
A mixture of cyclohexanone and triethyl orthoformate is reacted in the presence of an acidic catalyst, such as acetic anhydride, and heated. The reaction proceeds via the formation of an enol ether, which then reacts with the orthoformate.
Step 2: Condensation with Urea
The crude 2-(ethoxymethylene)cyclohexanone is then reacted with urea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The mixture is refluxed to drive the cyclization and formation of the quinazolinone ring.
Detailed Protocol:
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A mixture of cyclohexanone (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After cooling, the excess reagents are removed under reduced pressure to yield crude 2-(ethoxymethylene)cyclohexanone.
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To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, urea (1.1 eq) is added, followed by the dropwise addition of the crude 2-(ethoxymethylene)cyclohexanone (1.0 eq).
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The reaction mixture is heated to reflux for 4-6 hours.
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After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 5,6,7,8-tetrahydroquinazolin-4(3H)-one.
Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline (Final Product)
The conversion of the 4-hydroxy (or 4-oxo tautomer) group of the precursor to a chloro group is a standard transformation accomplished using a chlorinating agent, most commonly phosphoryl chloride (POCl₃).
Detailed Protocol:
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5,6,7,8-Tetrahydroquinazolin-4(3H)-one (1.0 eq) is suspended in an excess of phosphoryl chloride (POCl₃) (5-10 eq).
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The mixture is heated to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
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After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure.
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The residue is cooled in an ice bath and slowly quenched by the addition of crushed ice or a cold saturated sodium bicarbonate solution. This step is highly exothermic and should be performed with caution.
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The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure 4-Chloro-5,6,7,8-tetrahydroquinazoline.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5,6,7,8-Tetrahydroquinazolin-4(3H)-one | C₈H₁₀N₂O | 150.18 | >300 (decomposes) | White solid |
| 4-Chloro-5,6,7,8-tetrahydroquinazoline | C₈H₉ClN₂ | 168.63 | 94-96 | Off-white solid |
Spectroscopic Data for 4-Chloro-5,6,7,8-tetrahydroquinazoline:
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¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 3.00 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.95-1.85 (m, 4H).
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¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 158.0, 152.5, 125.0, 33.5, 26.0, 22.5, 22.0.
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Mass Spectrometry (EI): m/z (%) = 168 (M⁺, 100), 140 (25), 133 (40), 104 (30).
Biological Context and Signaling Pathways
Quinazoline derivatives are a well-known class of compounds with a broad range of biological activities. Many substituted quinazolines have been investigated as inhibitors of various protein kinases and other enzymes, making them attractive scaffolds for drug discovery. The introduction of a chlorine atom at the 4-position of the quinazoline ring is a common strategy to create a reactive site for nucleophilic substitution, allowing for the synthesis of diverse libraries of compounds for screening.
While the specific biological targets of 4-Chloro-5,6,7,8-tetrahydroquinazoline are not extensively documented, the broader class of chloro-quinazolines has been shown to target several key signaling pathways implicated in diseases such as cancer. Two notable examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway and the Dihydrofolate Reductase (DHFR) pathway.
Representative Signaling Pathway: VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.[2] Many small molecule inhibitors of VEGFR-2 feature a quinazoline core.
Caption: Inhibition of the VEGFR-2 signaling pathway by a representative chloro-quinazoline.
Representative Biological Target: Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the synthesis of DNA precursors.[3] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is a key cofactor in the synthesis of purines and thymidylate.[3] Inhibition of DHFR leads to the depletion of these essential building blocks, thereby halting DNA replication and cell division.[3] This makes DHFR an important target for anticancer and antimicrobial drugs. Some tetrahydroquinazoline derivatives have shown potential as DHFR inhibitors.[4]
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
